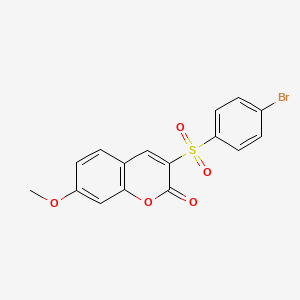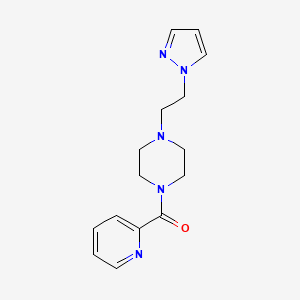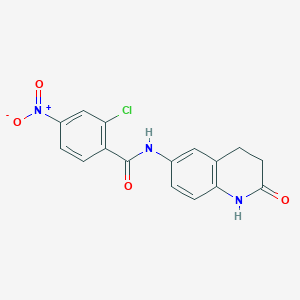
5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- Solid-Phase Synthesis of Peptide Amides : Research has demonstrated the use of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This methodology facilitates the synthesis of peptides, including the synthesis of H-Trp-Asp-Met-Phe-NH2 (tetragastrin) and H-Tyr-Gly-Gly-Phe-Met-NH2 (methionine-enkephalinamide), with high yields and purities (Albericio & Bárány, 2009).
Electronic and Optical Properties
- Nonlinear Optical and Spectroscopic Analysis : Another study focused on the molecular, electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds, including triazoles. This research compared experimental and theoretical values, revealing insights into their electronic properties and potential applications in material science (Beytur & Avinca, 2021).
Biological Activities
Antimicrobial Activities : Synthesis and evaluation of new 1,2,4-triazole derivatives have been performed, demonstrating significant antimicrobial properties against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation : Research into 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives has shown promising anticancer activities. Such compounds were screened against a panel of 60 cell lines derived from nine cancer types, showcasing the potential of triazole derivatives in cancer treatment (Bekircan et al., 2008).
Molecular Docking and Theoretical Studies
- Conformational Analysis and Docking : Studies have also conducted conformational analysis, Density Functional Theory (DFT) investigations, and molecular docking on triazole derivatives. These analyses predict inhibitory activity against tuberculosis, offering a path toward discovering new anti-TB drugs (Kumar et al., 2021).
Wirkmechanismus
While the exact mechanism of action for this specific compound is not available, it’s worth noting that 1,2,3-triazole-containing hybrids have been studied for their potential anticholinesterase activities . Anticholinesterase agents can raise the level of acetylcholine, a neurotransmitter involved in learning, memory, stress responses, and cognitive functioning . This can enhance people’s quality of life and temporarily lessen the symptoms of neurodegenerative diseases .
Zukünftige Richtungen
1,2,3-triazole-containing hybrids, such as this compound, have been clubbed with other pharmacophoric fragments/molecules in hope of obtaining potent and selective acetylcholinesterase and/or butyrylcholinesterase inhibitors . This suggests that future research may continue to explore the potential of these compounds in the treatment of neurodegenerative diseases .
Eigenschaften
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-7-3-4-12(9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-5-2-6-14(19)8-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMVYCHHQAXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(5-cyclopropylisoxazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2423009.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)
![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)


![[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2423014.png)
![4-[[(4-fluorophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2423016.png)
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)


![N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2423023.png)


![ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2423030.png)